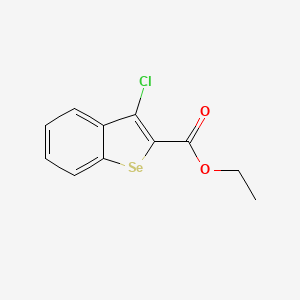
Ethyl 3-chloro-1-benzoselenophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-chloro-1-benzoselenophene-2-carboxylate is a unique organoselenium compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzoselenophene core, which is a selenium-containing heterocycle, making it distinct from more common sulfur or oxygen analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-chloro-1-benzoselenophene-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ethyl 3-chlorobenzoate with selenium reagents in the presence of a base. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the formation of the desired benzoselenophene ring.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes scaling up the reaction volumes, ensuring consistent quality of reagents, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-chloro-1-benzoselenophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The selenium atom in the benzoselenophene ring can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can produce various substituted benzoselenophenes.
Scientific Research Applications
Ethyl 3-chloro-1-benzoselenophene-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other selenium-containing compounds, which are valuable in studying the chemistry of selenium.
Biology: The compound’s potential biological activity makes it a candidate for developing new pharmaceuticals, particularly those targeting oxidative stress-related diseases.
Medicine: Research into its pharmacological properties could lead to new treatments for conditions where selenium’s antioxidant properties are beneficial.
Industry: The compound’s unique properties may find applications in materials science, such as in the development of novel polymers or catalysts.
Mechanism of Action
The mechanism by which ethyl 3-chloro-1-benzoselenophene-2-carboxylate exerts its effects is primarily related to the selenium atom’s ability to participate in redox reactions. Selenium can cycle between different oxidation states, allowing it to act as an antioxidant. This redox activity can modulate various molecular targets and pathways, including those involved in cellular oxidative stress responses.
Comparison with Similar Compounds
Ethyl 3-chloro-1-benzothiophene-2-carboxylate: A sulfur analog with similar structural features but different chemical properties due to the presence of sulfur instead of selenium.
Ethyl 3-chloro-1-benzofuran-2-carboxylate: An oxygen analog that shares the benzo-fused ring system but exhibits different reactivity and applications.
Uniqueness: Ethyl 3-chloro-1-benzoselenophene-2-carboxylate is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activities not found in its sulfur or oxygen counterparts. This uniqueness makes it a valuable compound for exploring new chemical reactivities and biological applications.
Properties
CAS No. |
61350-53-6 |
|---|---|
Molecular Formula |
C11H9ClO2Se |
Molecular Weight |
287.61 g/mol |
IUPAC Name |
ethyl 3-chloro-1-benzoselenophene-2-carboxylate |
InChI |
InChI=1S/C11H9ClO2Se/c1-2-14-11(13)10-9(12)7-5-3-4-6-8(7)15-10/h3-6H,2H2,1H3 |
InChI Key |
PLDUSZWFWQZCAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2[Se]1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















